molecular formula C13H13NO2 B1606196 Coumarin 339 CAS No. 62669-73-2

Coumarin 339

Cat. No.: B1606196
CAS No.: 62669-73-2
M. Wt: 215.25 g/mol
InChI Key: PZTQNUMZYIQRGY-UHFFFAOYSA-N
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Description

Coumarin 339 is a synthetic organic compound belonging to the coumarin family, which is characterized by a benzene ring fused to an α-pyrone ring. Coumarins are known for their diverse biological activities and have been widely studied for their potential applications in various fields, including medicine, biology, and industry. This compound, in particular, is notable for its fluorescent properties, making it useful in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Coumarin 339 can be synthesized through various methods, including the Pechmann condensation, Knoevenagel condensation, and Perkin reaction. These methods typically involve the reaction of phenols with β-keto esters or aldehydes in the presence of acidic or basic catalysts.

    Pechmann Condensation: This method involves the reaction of phenols with β-keto esters in the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the coumarin ring.

    Knoevenagel Condensation: This method involves the reaction of aldehydes with active methylene compounds, such as malonic acid or its derivatives, in the presence of a base catalyst, such as piperidine or pyridine. The resulting product undergoes cyclization to form the coumarin ring.

    Perkin Reaction: This method involves the reaction of aromatic aldehydes with anhydrides in the presence of a base catalyst, such as sodium acetate. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the coumarin ring.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the Pechmann condensation method due to its simplicity and high yield. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure optimal yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Coumarin 339 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: this compound can be oxidized to form coumarin-3-carboxylic acid or other oxidized derivatives. Common oxidizing agents used in these reactions include potassium permanganate and chromium trioxide.

    Reduction: this compound can be reduced to form dihydrocoumarin or other reduced derivatives. Common reducing agents used in these reactions include sodium borohydride and lithium aluminum hydride.

    Substitution: this compound can undergo substitution reactions at various positions on the coumarin ring. Common reagents used in these reactions include halogens, nitrating agents, and sulfonating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).

Major Products Formed

    Oxidation: Coumarin-3-carboxylic acid, 3-hydroxycoumarin.

    Reduction: Dihydrocoumarin, tetrahydrocoumarin.

    Substitution: Halogenated coumarins, nitro-coumarins, sulfonated coumarins.

Scientific Research Applications

Coumarin 339 has a wide range of applications in scientific research due to its unique properties.

    Chemistry: this compound is used as a fluorescent probe in various chemical analyses, including fluorescence spectroscopy and chromatography. Its fluorescent properties make it useful for detecting and quantifying various analytes.

    Biology: this compound is used as a fluorescent marker in biological studies, including cell imaging and tracking. It is also used in the study of enzyme activities and protein interactions.

    Medicine: this compound has potential applications in drug development and delivery. Its fluorescent properties make it useful for tracking drug distribution and release in biological systems.

    Industry: this compound is used in the production of fluorescent dyes and pigments. It is also used in the development of optical sensors and devices.

Mechanism of Action

The mechanism of action of Coumarin 339 involves its interaction with various molecular targets and pathways. Its fluorescent properties are due to the presence of a conjugated π-electron system, which allows it to absorb and emit light at specific wavelengths. This property makes it useful for detecting and quantifying various analytes in chemical and biological systems.

In biological systems, this compound can interact with proteins, nucleic acids, and other biomolecules through hydrophobic interactions, hydrogen bonding, and π-π stacking. These interactions can affect the structure and function of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Coumarin 339 is unique among coumarin derivatives due to its specific fluorescent properties and chemical reactivity. Similar compounds include:

    Coumarin 1: Known for its use in laser dyes and optical brighteners.

    Coumarin 6: Used as a fluorescent dye in various applications, including biological imaging and chemical sensing.

    Coumarin 7: Known for its use in the development of fluorescent probes and sensors.

Compared to these compounds, this compound offers unique advantages in terms of its specific wavelength absorption and emission properties, making it particularly useful in specialized applications.

Properties

IUPAC Name

4-methyl-6,7,8,9-tetrahydropyrano[3,2-g]quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-8-5-13(15)16-12-7-11-9(6-10(8)12)3-2-4-14-11/h5-7,14H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZTQNUMZYIQRGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=C3CCCNC3=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0069620
Record name 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62669-73-2
Record name 6,7,8,9-Tetrahydro-4-methyl-2H-pyrano[3,2-g]quinolin-2-one
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Record name 2H-Pyrano(3,2-g)quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Coumarin 339
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Record name 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl-
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Record name 2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-4-methyl-
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Record name Coumarin 339
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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